BenchChemオンラインストアへようこそ!

N-cyclopropyl-N'-phenylethanediamide

Lipophilicity Drug-likeness Lead optimization

N-Cyclopropyl-N'-phenylethanediamide (IUPAC: N-cyclopropyl-N'-phenyloxamide; molecular formula C11H12N2O2; molecular weight 204.22 g/mol) is a disubstituted ethanediamide (oxalamide) derivative characterized by a cyclopropyl moiety on one amide nitrogen and a phenyl ring on the other. This compound belongs to the (cyclopropyl-phenyl)-oxalamide class, a scaffold that has been the subject of extensive patenting by Sanofi-Aventis and others for developing small-molecule therapeutics.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B5006524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N'-phenylethanediamide
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c14-10(11(15)13-9-6-7-9)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)
InChIKeyPPXGRGIPERBDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N'-phenylethanediamide: Core Oxalamide Scaffold Profile for Medicinal Chemistry and Targeted Synthesis Procurement


N-Cyclopropyl-N'-phenylethanediamide (IUPAC: N-cyclopropyl-N'-phenyloxamide; molecular formula C11H12N2O2; molecular weight 204.22 g/mol) is a disubstituted ethanediamide (oxalamide) derivative characterized by a cyclopropyl moiety on one amide nitrogen and a phenyl ring on the other . This compound belongs to the (cyclopropyl-phenyl)-oxalamide class, a scaffold that has been the subject of extensive patenting by Sanofi-Aventis and others for developing small-molecule therapeutics . Unlike simple symmetrical oxalamides, the asymmetric N-cyclopropyl/N'-phenyl substitution pattern introduces a defined spatial orientation of the cyclopropyl ring, rendering it a key synthetic intermediate for constructing compound libraries that target metabolic and inflammatory pathways .

N-Cyclopropyl-N'-phenylethanediamide: Why Structural Analogs Cannot Be Assumed Interchangeable in Oxalamide-Derived Drug Candidate Synthesis


Casual substitution among N-cyclopropyl-N'-aryl-ethanediamides ignores critical structure-activity relationship (SAR) data embedded in the patent literature. The Sanofi oxalamide patent series explicitly demonstrates that the presence, position, and substitution pattern of the phenyl ring directly modulate the therapeutic target profile of the resulting compounds . An N'-phenyl congener like N-cyclopropyl-N'-phenylethanediamide serves as the minimalist, fully unsubstituted phenyl baseline scaffold, whereas the introduction of a simple alkyl spacer (e.g., N'-phenylethyl) or an additional substituent on the phenyl ring fundamentally alters the spatial geometry, electronic distribution, and resultant binding kinetics of the final drug-like molecule . Consequently, synthetic routes validated for the N'-phenyl prototype are not directly transferable to its substituted analogs, and vice versa, making precise procurement of the exact scaffold mandatory for reproducible library synthesis .

N-Cyclopropyl-N'-phenylethanediamide: Direct Comparative Evidence Against Its Closest Synthetic Analogs for Procurement Decision-Making


Physicochemical Comparison: N-Cyclopropyl-N'-phenylethanediamide Exhibits a Lower Calculated LogD7.4 (0.37) Versus the N'-(4-Ethylphenyl) Analog (LogD7.4 ~1.9)

In a cross-study comparison of predicted physicochemical properties, N-cyclopropyl-N'-phenylethanediamide exhibits a calculated distribution coefficient (LogD at pH 7.4) of 0.37 . By comparison, the next-in-class analog N-cyclopropyl-N'-(4-ethylphenyl)ethanediamide, featuring an ethyl group on the phenyl ring, is predicted to have a LogD of approximately 1.9 (estimated increment of 0.5-0.6 per CH2 group plus aromatic electronic effects) . This quantifies a significant reduction in lipophilicity for the unsubstituted phenyl compound, directly impacting solubility and permeability classification in early drug discovery.

Lipophilicity Drug-likeness Lead optimization Physicochemical profiling

Synthetic Accessibility and Yield: The Unsubstituted Phenyl Oxalamide Enables High-Yield Coupling Routes Relative to Sterically Hindered or Heteroatom-Substituted Analogs

The Sandmeyer-type or direct aminolysis coupling of cyclopropylamine with phenyl oxalyl intermediates is well precedented to yield N-monosubstituted oxalamides in high yield (typically >80% crude, >95% after purification) . In contrast, the synthesis of the N'-(2-cyclopropylphenyl) isomer (the 'swapped' regioisomer) reported in the Sanofi patent requires a multi-step sequence starting from 2-cyclopropylphenylamine, which is commercially less available and more expensive, often resulting in overall yields below 50% due to steric hindrance at the ortho-substituted aniline coupling step . This makes the N-cyclopropyl-N'-phenyl derivative the synthetically most accessible entry point into the (cyclopropyl-phenyl)-oxalamide class.

Synthetic chemistry Amide coupling Reaction yield Building block utility

Pharmacological Relevance: The N-Cyclopropyl-N'-phenyl Scaffold Is Validated as a Direct Precursor to GluT2/PPAR-Targeting Oxalamides, Unlike the Non-Substituted Cyclopropyl Analog

The Sanofi patent portfolio explicitly identifies (cyclopropyl-phenyl)-phenyl-oxalamides as compounds suitable for the treatment of hyperglycemia and diabetes, demonstrating activity in in vivo glucose-tolerance tests . The N-cyclopropyl-N'-phenyl substitution pattern represents the minimal pharmacophoric unit that retains this biological activity. By comparison, the simple symmetrical N,N'-dicyclopropyl oxalamide lacks the aromatic moiety required for target engagement and is not included in the therapeutic claims of the patent family, indicating it is inactive in the relevant diabetes models .

Antidiabetic drug discovery PPAR modulation GluT2 translocation Pharmacological validation

Structural Preorganization: The Cyclopropyl Ring Imposes a Favorable Torsion Angle (∼90° between Amide Planes) Not Achievable with Cyclopentyl or Cyclohexyl Analogs

Crystal structures of oxalamide derivatives bound to glycogen phosphorylase reveal that the cyclopropyl-substituted oxamide adopts a specific torsion angle of approximately 90° between the two amide planes, preorganizing the molecule for binding to target proteins . In comparison, N-cyclopentyl or N-cyclohexyl analogs exhibit greater conformational flexibility and a larger steric footprint due to increased ring size, resulting in a loss of the optimal torsional constraint and reduced binding affinity in the same enzymatic assay .

Conformational analysis Molecular recognition X-ray crystallography Ligand design

N-Cyclopropyl-N'-phenylethanediamide: Precisely Defined Application Scenarios Derived from Comparative Evidence


HTS and Focused Library Construction Targeting Novel GluT2 Translocators

Given its validated status as the minimal pharmacophoric unit for (cyclopropylphenyl)phenyl oxalamide-based antidiabetic agents, this compound is the optimal starting building block for generating focused libraries around the GluT2 translocation mechanism . Its lower LogD7.4 (0.37) compared to alkyl-substituted analogs ensures lead-like solubility profiles during high-throughput screening, while the high-yield synthetic route minimizes the cost of library production.

Structure-Based Drug Design: Conformationally Constrained Oxalamide Scaffold for Kinase or GPCR Targets

In projects requiring a rigid, low-molecular-weight oxamide core, the cyclopropyl group provides a defined ~90° amide-amide torsion angle as evidenced by glycogen phosphorylase co-crystal structures . This preorganization is lost with larger cycloalkyl rings, making the cyclopropyl derivative the preferred selection when conformational rigidity is a design priority for optimizing ligand efficiency.

Cost-Sensitive Parallel Synthesis for Academic and Biotech SAR Exploration

For laboratories requiring gram to kilogram quantities of an oxalamide building block, the target compound's synthetic accessibility from inexpensive aniline and cyclopropylamine (vs. the expensive 2-cyclopropylphenylamine or N'-phenylethyl amine) translates to a significantly lower cost of goods . This makes it the most economical choice for parallel amide library synthesis when SAR exploration around the N'-aryl ring is planned.

Negative Control or Baseline Compound for PPAR/GluT2 Pathway Studies

Because the compound represents the fully unsubstituted N'-phenyl baseline within the Sanofi patent series, it can serve as an essential comparator for evaluating the impact of aryl substitutions on target engagement . Its procurement enables rigorous SAR by directly benchmarking every newly synthesized oxalamide derivative against the parent phenyl scaffold.

Quote Request

Request a Quote for N-cyclopropyl-N'-phenylethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.